Ecgonidine

Pharmacokinetics Forensic Toxicology Biomarker Stability

Ecgonidine (CAS 484-93-5), also known as anhydroecgonine, is a tropane alkaloid metabolite structurally derived from the pyrolysis and subsequent metabolism of cocaine. It is formed through the hydrolytic cleavage of methylecgonidine (anhydroecgonine methyl ester), a unique pyrolytic byproduct generated exclusively when cocaine is smoked.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 484-93-5
Cat. No. B1247834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcgonidine
CAS484-93-5
Synonyms(1S,5R)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene-2-carboxylic acid
ecgonidine
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(=CC2)C(=O)O
InChIInChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12)/t6-,8-/m1/s1
InChIKeyHZGRVVUQEIBCMS-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ecgonidine (CAS 484-93-5): A Specialized Cocaine Metabolite for Forensic and Analytical Research


Ecgonidine (CAS 484-93-5), also known as anhydroecgonine, is a tropane alkaloid metabolite structurally derived from the pyrolysis and subsequent metabolism of cocaine [1]. It is formed through the hydrolytic cleavage of methylecgonidine (anhydroecgonine methyl ester), a unique pyrolytic byproduct generated exclusively when cocaine is smoked [2]. This distinct origin differentiates it from the major metabolic pathway metabolites of cocaine, such as benzoylecgonine and ecgonine methyl ester. Consequently, Ecgonidine serves as a definitive analytical marker for discerning the route of cocaine administration, specifically smoking versus other routes like insufflation or injection [3].

Forensic route-of-administration marker: Pyrolysis-derived alkaloid uniquely linked to smoked cocaine
Analytical workflow fit: GC-MS or LC-MS/MS forensic panels requiring route discrimination
Differentiation logic: Not interchangeable with nonspecific metabolites such as benzoylecgonine

Why Ecgonidine (CAS 484-93-5) Cannot Be Replaced by Other Cocaine Metabolites in Forensic and Metabolic Studies


The primary analytical utility of Ecgonidine lies in its specific and unambiguous link to smoked cocaine [1]. While other cocaine metabolites, such as benzoylecgonine and ecgonine methyl ester, are also present in the biofluids of smokers, they are not exclusive to this route of administration and are also major metabolites from other forms of cocaine use [2]. Furthermore, while its precursor, methylecgonidine, is also a specific pyrolysis marker, it is rapidly hydrolyzed in vivo and in stored biological samples, making its detection and quantitation highly dependent on sample handling and storage conditions [3]. Therefore, substituting Ecgonidine with a more generic cocaine metabolite or even with methylecgonidine compromises the specificity and reliability of the analytical finding, which is critical for forensic interpretations or precise pharmacokinetic modeling. The following section provides quantitative evidence to substantiate this unique differentiation.

Route specificity Benzoylecgonine confirms any cocaine use but cannot identify smoking; using it instead of ecgonidine may mask route-specific interpretation.
Stability gap Methylecgonidine is also a pyrolysis marker but rapidly hydrolyzes in stored samples; quantitation can shift toward ecgonidine, compromising direct precursor measurement.

Quantitative Comparative Data for Ecgonidine (CAS 484-93-5) vs. Alternative Cocaine Biomarkers


Ecgonidine vs. Methylecgonidine: Superior In Vivo Stability and Half-Life for Extended Detection Window

In a direct comparative pharmacokinetic study in sheep, Ecgonidine demonstrated a significantly prolonged half-life compared to its direct precursor, methylecgonidine [1]. Methylecgonidine cleared rapidly from the blood, while Ecgonidine exhibited an extended terminal elimination phase, making it a more suitable biomarker for detecting smoked cocaine over a longer time window post-exposure.

Half-life comparison
Head-to-head
94–137 min vs 18–21 min (5.2–6.5× longer)
Supports extended detection window context
In vivo sheep model; GC-MS analysis
Pharmacokinetics Forensic Toxicology Biomarker Stability

Ecgonidine vs. Benzoylecgonine: Specificity for Route of Administration

A study analyzing post-mortem (PM) blood and urine from living individuals (LV) found that Ecgonidine was present in a high percentage of specimens that were previously confirmed positive for benzoylecgonine, the primary metabolite of cocaine [1]. While benzoylecgonine confirms any recent cocaine use, Ecgonidine's presence in 77% of PM and 88% of LV specimens provides strong evidence that the major route of administration in these cases was smoking.

Route specificity vs. benzoylecgonine
Head-to-head
Ecgonidine present in 77% PM / 88% LV urine specimens previously positive for benzoylecgonine
Supports route-specific identification context
81 PM and 85 LV specimens
Metabolomics Forensic Urinalysis Biomarker Specificity

Ecgonidine vs. Methylecgonidine: Differential In Vitro Stability in Human Plasma

In vitro studies on the stability of methylecgonidine (AEME) in human plasma show that it rapidly hydrolyzes to form Ecgonidine (AE) [1]. This degradation complicates the direct quantitation of methylecgonidine in stored samples, whereas Ecgonidine, as the hydrolysis product, accumulates and is more stable under the same conditions.

In vitro stability in plasma
Head-to-head
Methylecgonidine 50% hydrolyzed to ecgonidine within 5 days at RT, 13 days at 4°C
Ecgonidine as stable hydrolysis endpoint
Human plasma, GC-MS measurement
Sample Stability Analytical Chemistry Method Validation

Ecgonidine as a Scaffold for Derivatization: Patent Evidence of Utility Distinct from Ecgonine and Benzoylecgonine

Patents disclose a novel class of Ecgonidine derivatives, alongside ecgonine and benzoylecgonine derivatives, for treating immunoregulatory, neuromuscular, and pain disorders [1]. While the patent covers a class of compounds, the inclusion of Ecgonidine as a distinct scaffold for generating novel therapeutic leads highlights its chemical utility separate from its role as a metabolite.

Patent scaffold utility
Class-level
Ecgonidine as distinct scaffold for derivative synthesis
Supports scaffold exploration context
Patent claims; utility distinct from ecgonine/benzoylecgonine
Medicinal Chemistry Derivatization Immunomodulation

Targeted Applications of Ecgonidine (CAS 484-93-5) Based on Verified Evidence


Confirming Smoked Cocaine Administration in Forensic Toxicology Casework

Forensic toxicology laboratories require definitive biomarkers to determine the route of cocaine administration, a key detail in medicolegal death investigations or drug-facilitated crime cases. As established in Section 3, Ecgonidine is a specific pyrolysis product present in 77-88% of benzoylecgonine-positive specimens from smokers, a finding not observed with other routes of administration [1]. Its longer half-life of 94-137 minutes compared to methylecgonidine [2] provides a more reliable detection window, making it the preferred analytical target for confirming smoked cocaine use in post-mortem or antemortem blood and urine samples.

Method Development and Validation for Comprehensive Cocaine Metabolite Panels

Analytical chemists developing GC-MS or LC-MS/MS methods for comprehensive cocaine testing must include Ecgonidine in their analyte panels to achieve full diagnostic capability. Evidence from Section 3 highlights its unique role in differentiating routes of administration [1] and its differential stability profile compared to methylecgonidine [2]. A method that only quantifies benzoylecgonine or ecgonine methyl ester will fail to distinguish smoked cocaine use. Furthermore, due to the instability of methylecgonidine in stored plasma, Ecgonidine is often the more robust and quantifiable marker, necessitating its inclusion as a primary reference standard in method calibration and quality control protocols.

Pharmacokinetic and Metabolism Studies of Smoked Cocaine

Researchers conducting controlled pharmacokinetic studies on smoked cocaine require pure Ecgonidine reference material to accurately model its formation and elimination kinetics. As detailed in Section 3, Ecgonidine is a distinct and relatively stable metabolite formed from methylecgonidine [1]. Quantitating Ecgonidine alongside other cocaine metabolites allows for a more complete understanding of the in vivo disposition and metabolic fate of pyrolyzed cocaine, which is crucial for interpreting clinical effects and developing therapeutic interventions for crack cocaine dependence. Its longer half-life provides a strategic advantage for tracking exposure over extended time periods [2].

Synthetic Chemistry and Drug Discovery Using the Ecgonidine Scaffold

Medicinal chemists exploring tropane alkaloid derivatives for novel therapeutic agents can utilize Ecgonidine as a starting material or intermediate. Patent literature, as noted in Section 3, demonstrates the utility of the Ecgonidine scaffold in generating compounds with potential immunomodulatory, anti-inflammatory, and analgesic properties [1]. This application scenario is distinct from its use as an analytical standard; here, Ecgonidine is procured as a research chemical for synthesizing new molecular entities that may have therapeutic value, differentiating it from other cocaine metabolites that might not have the same established synthetic utility.

Application
Selection Property
Validation Focus
Forensic confirmation of smoked cocaine
Route-specific pyrolysis marker context
Specimen presence rates and detection-window endpoints
Cocaine metabolite panel method development
Analyte inclusion for route discrimination
Stability under storage and pre-analytical variable review
Pharmacokinetic/metabolism studies of smoked cocaine
Stable metabolite reference standard
Kinetic parameter and exposure-model interpretation
Synthetic chemistry and lead identification
Tropane alkaloid scaffold availability
Derivatization and activity-screening context review

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38 linked technical documents
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